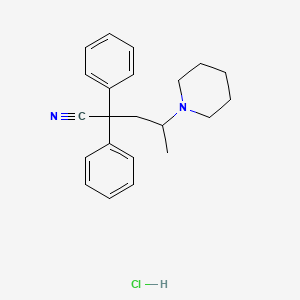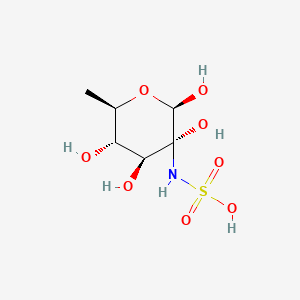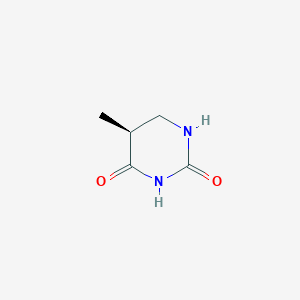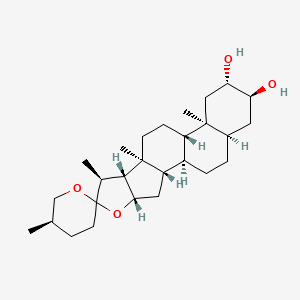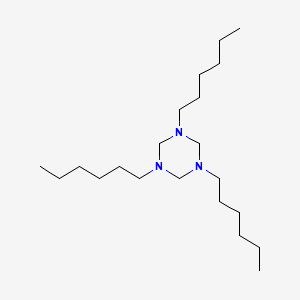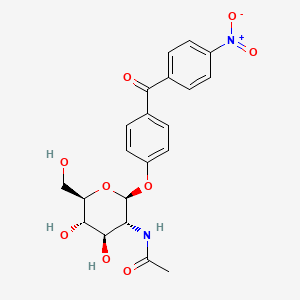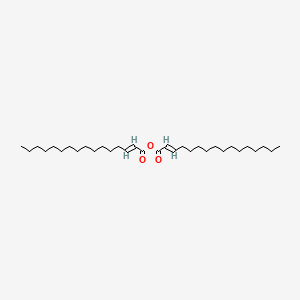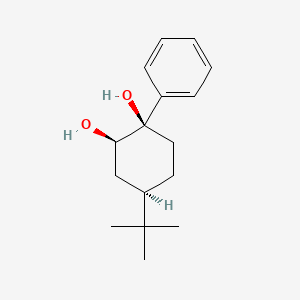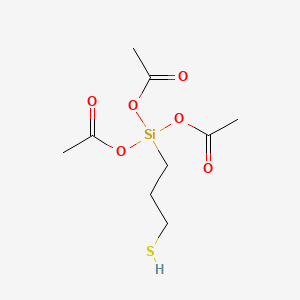
Triacetoxy(3-mercaptopropyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triacetoxy(3-mercaptopropyl)silane is an organosilicon compound with the molecular formula C9H16O6SSi. It is a silane coupling agent that contains both organic functional groups and hydrolyzable siloxane bonds. This compound is widely used in various industrial and scientific applications due to its ability to form strong chemical bonds with both organic and inorganic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triacetoxy(3-mercaptopropyl)silane can be synthesized through the reaction of 3-mercaptopropyltrimethoxysilane with acetic anhydride. The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the acetylation process. The general reaction scheme is as follows: [ \text{3-Mercaptopropyltrimethoxysilane} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Methanol} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure complete conversion of the starting materials, and the product is purified through distillation or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Triacetoxy(3-mercaptopropyl)silane undergoes various chemical reactions, including:
Hydrolysis: The compound hydrolyzes in the presence of water to form silanetriol and acetic acid.
Condensation: It can undergo condensation reactions with other silanes or silanols to form siloxane bonds.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.
Condensation: Other silanes or silanols, typically under acidic or basic conditions.
Substitution: Various nucleophiles, such as amines or alcohols, under mild to moderate conditions.
Major Products Formed
Hydrolysis: Silanetriol and acetic acid.
Condensation: Polysiloxanes or cross-linked siloxane networks.
Substitution: Functionalized silanes with different organic groups.
Scientific Research Applications
Triacetoxy(3-mercaptopropyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials. It is also employed in the synthesis of functionalized silanes and siloxanes.
Biology: Utilized in the modification of surfaces for biomolecule immobilization, enhancing the biocompatibility of materials.
Medicine: Applied in the development of drug delivery systems and medical coatings to improve the interaction between biological tissues and medical devices.
Industry: Used in the production of adhesives, sealants, and coatings to enhance their mechanical properties and durability
Mechanism of Action
The mechanism of action of triacetoxy(3-mercaptopropyl)silane involves the hydrolysis of its acetoxy groups to form silanol groups. These silanol groups can then react with hydroxyl groups on the surface of inorganic materials, forming strong siloxane bonds. This process enhances the adhesion and compatibility between organic and inorganic phases, making it a valuable coupling agent .
Comparison with Similar Compounds
Similar Compounds
- 3-Mercaptopropyltrimethoxysilane
- 3-Aminopropyltriethoxysilane
- (3-Glycidyloxypropyl)trimethoxysilane
Uniqueness
Triacetoxy(3-mercaptopropyl)silane is unique due to its combination of mercapto and acetoxy functional groups. This allows it to participate in a variety of chemical reactions, making it versatile for different applications. Its ability to form strong bonds with both organic and inorganic materials sets it apart from other silane coupling agents .
Properties
CAS No. |
45189-99-9 |
|---|---|
Molecular Formula |
C9H16O6SSi |
Molecular Weight |
280.37 g/mol |
IUPAC Name |
[diacetyloxy(3-sulfanylpropyl)silyl] acetate |
InChI |
InChI=1S/C9H16O6SSi/c1-7(10)13-17(6-4-5-16,14-8(2)11)15-9(3)12/h16H,4-6H2,1-3H3 |
InChI Key |
QOCXHIDKNIMUKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O[Si](CCCS)(OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


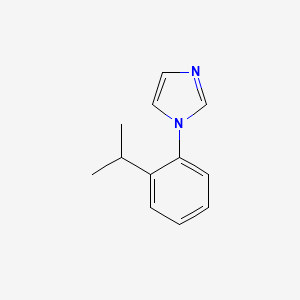
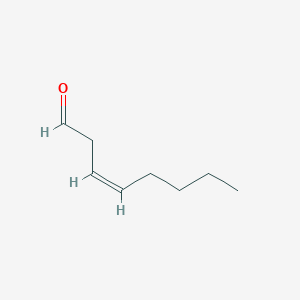

![3-[[4-[(2-Propynyloxy)methoxy]but-2-ynyl]oxy]propiononitrile](/img/structure/B12688283.png)

